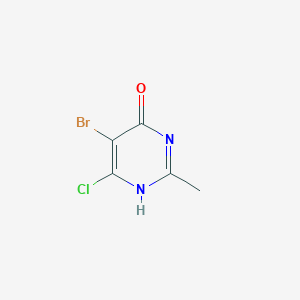

5-Bromo-6-chloro-2-methylpyrimidin-4-ol

Description

Properties

IUPAC Name |

5-bromo-4-chloro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYJKLCIGBWGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547837 | |

| Record name | 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105806-11-9 | |

| Record name | 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-chloro-2-methylpyrimidin-4-ol (CAS 105806-11-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the pyrimidin-4-ol core and the presence of bromo and chloro substituents, make it an attractive scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological activities, with a focus on its role as a precursor in the development of kinase inhibitors. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from structurally related analogues and established synthetic methodologies to provide a thorough and practical resource for researchers.

Chemical Properties and Data

While specific experimental data for this compound is scarce in publicly available literature, its physicochemical properties can be estimated based on its structure and data from analogous compounds. The pyrimidin-4-ol moiety can exist in tautomeric equilibrium with its pyrimidin-4(3H)-one form.

| Property | Predicted/Estimated Value |

| CAS Number | 105806-11-9 |

| Molecular Formula | C₅H₄BrClN₂O |

| Molecular Weight | 223.46 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not available. |

| Boiling Point | Not available. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF. |

| pKa | Estimated to be around 7-8 for the hydroxyl group. |

Synthesis

A plausible synthetic route to this compound involves a two-step process starting from the commercially available 6-methyl-2-(methylthio)pyrimidin-4-ol or 5-bromouracil. The key intermediate is 5-bromo-2,4-dichloro-6-methylpyrimidine.

Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine

This intermediate can be synthesized via two primary routes:

-

From 6-Methyl-2-(methylthio)pyrimidin-4-ol: This multi-step synthesis involves bromination, followed by hydrolysis and subsequent chlorination using a reagent like phosphorus oxychloride (POCl₃).

-

From 5-Bromouracil: A more direct method involves the reaction of 5-bromouracil with a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 5-Bromo-2,4-dichloro-6-methylpyrimidine from 5-Bromouracil (Adapted from general procedures)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromouracil (1 equivalent) in an excess of phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.

-

Addition of Catalyst (Optional): Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound via Selective Hydrolysis

The 4-chloro position of 5-bromo-2,4-dichloro-6-methylpyrimidine is more susceptible to nucleophilic substitution than the 2-chloro position. This allows for selective hydrolysis to introduce the hydroxyl group at the C4 position.

Experimental Protocol: Selective Hydrolysis of 5-Bromo-2,4-dichloro-6-methylpyrimidine (Hypothetical)

-

Reaction Setup: Dissolve 5-bromo-2,4-dichloro-6-methylpyrimidine (1 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Hydrolysis Conditions:

-

Acid-Catalyzed: Add a strong acid, such as concentrated hydrochloric acid or sulfuric acid, and heat the mixture at a controlled temperature (e.g., 50-80 °C).

-

Base-Mediated: Alternatively, use a mild base like sodium bicarbonate or sodium hydroxide in an aqueous organic solvent mixture and heat to reflux.

-

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Acidic Conditions: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Basic Conditions: Cool the reaction mixture and neutralize with an acid (e.g., dilute HCl).

-

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Purification: Wash the collected solid or the organic extract with water, dry, and purify by recrystallization or column chromatography to obtain this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Substituted pyrimidines are a well-established class of compounds in drug discovery, known to interact with a variety of biological targets. Halogenated pyrimidin-4-ol derivatives, in particular, have been extensively investigated as kinase inhibitors.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The substituents at the 2, 5, and 6 positions can be tailored to achieve potency and selectivity for specific kinases.

Structurally similar pyrimidine derivatives have shown inhibitory activity against various kinases, including:

-

Cyclin-Dependent Kinases (CDKs): Important regulators of the cell cycle, making them key targets in cancer therapy.[1]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: A critical target in the treatment of various cancers.[2]

Given its structure, this compound could serve as a valuable intermediate for the synthesis of potent and selective kinase inhibitors. The bromo substituent at the 5-position is particularly useful as it can be further functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse chemical moieties and explore structure-activity relationships.

Hypothetical Signaling Pathway: Inhibition of a Generic Kinase Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor, leading to the downstream inhibition of cell proliferation.

Caption: Hypothetical kinase inhibition pathway by a derivative of the title compound.

Applications in Drug Development

The structural features of this compound make it a versatile building block for the synthesis of compound libraries for high-throughput screening. The differential reactivity of the chloro and bromo substituents allows for sequential and site-selective modifications, enabling the generation of a diverse range of analogues for structure-activity relationship (SAR) studies.

Workflow for Drug Discovery Application

Caption: Drug discovery workflow utilizing the title compound as a scaffold.

Conclusion

This compound represents a promising, albeit under-characterized, chemical entity with significant potential in medicinal chemistry. Its synthesis is achievable through established methods for pyrimidine chemistry, and its structure is amenable to further diversification. The pyrimidin-4-ol core suggests a propensity for kinase inhibition, making it a valuable starting point for the development of novel therapeutics, particularly in the area of oncology. This technical guide provides a foundational understanding of this compound, offering plausible synthetic routes, predicted properties, and a rationale for its application in drug discovery, thereby serving as a valuable resource for researchers in the field. Further experimental validation is necessary to fully elucidate its chemical and biological properties.

References

An In-depth Technical Guide on 5-Bromo-6-chloro-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. Extensive searches for specific experimental data and protocols for this compound have yielded limited results. Much of the detailed physicochemical data and experimental procedures remain unpublished in the public domain. This guide presents the available information and provides context based on related compounds.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 105806-11-9 | [1] |

| Molecular Formula | C₅H₄BrClN₂O | [1] |

| Molecular Weight | 223.46 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

| Aqueous Solubility | Data not available | - |

| LogP | Data not available | - |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, based on general synthetic routes for substituted pyrimidines, a hypothetical pathway can be proposed.

Hypothetical Synthetic Pathway

The synthesis of this compound could potentially start from a more readily available pyrimidine precursor, such as 2-methyl-4,6-dihydroxypyrimidine. The synthetic sequence would likely involve sequential halogenation steps.

Workflow of Hypothetical Synthesis:

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodologies (Hypothetical):

-

Step 1: Bromination

-

Reaction: 2-Methyl-4,6-dihydroxypyrimidine would be dissolved in a suitable solvent like acetonitrile. A brominating agent, such as N-Bromosuccinimide (NBS), would be added portion-wise at room temperature.

-

Work-up: The reaction mixture would be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent would be removed under reduced pressure, and the residue would be purified, likely by recrystallization, to yield 5-bromo-2-methyl-4,6-dihydroxypyrimidine.

-

-

Step 2: Chlorination

-

Reaction: The intermediate, 5-bromo-2-methyl-4,6-dihydroxypyrimidine, would be treated with a chlorinating agent like phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a base. The reaction would likely require heating.

-

Work-up: After the reaction is complete, the excess POCl₃ would be carefully quenched with ice water. The resulting precipitate would be filtered, washed with water, and dried to obtain the final product, this compound.

-

Note: This proposed synthesis is based on established chemical principles for pyrimidine modification and has not been experimentally validated for this specific compound according to the available literature.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature regarding the biological activity or associated signaling pathways for this compound. Pyrimidine derivatives are a broad class of compounds with a wide range of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The activity of a specific derivative is highly dependent on its substitution pattern. Without experimental data, any discussion of the biological role of this particular compound would be purely speculative.

Logical Relationship for Drug Discovery Screening:

The following diagram illustrates a general workflow for screening a novel compound like this compound for potential biological activity.

Caption: A generalized workflow for the initial stages of drug discovery.

Conclusion

This compound is a halogenated pyrimidine derivative for which detailed physicochemical and biological data are not widely available in the public domain. While its basic molecular formula and weight are known, further experimental characterization is required to understand its properties and potential applications. The provided hypothetical synthesis and general screening workflow offer a framework for future research on this and other novel chemical entities. Researchers interested in this compound would likely need to perform de novo synthesis and characterization.

References

Tautomeric Landscape of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: A Theoretical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrimidines are fundamental scaffolds in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties, which are, in turn, profoundly influenced by tautomerism. This technical guide provides an in-depth exploration of the potential tautomeric forms of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. In the absence of direct experimental data for this specific molecule, this document extrapolates from established principles of pyrimidine chemistry and computational studies on analogous structures. It outlines the theoretical basis for its tautomeric equilibrium, proposes detailed experimental and computational protocols for its investigation, and presents logical workflows to guide future research.

Introduction to Pyrimidine Tautomerism

Pyrimidine derivatives, especially those with hydroxyl or amino substituents, can exist as a mixture of tautomers in equilibrium. This phenomenon, primarily keto-enol and amino-imino tautomerism, plays a crucial role in determining the molecule's physicochemical properties, such as pKa, lipophilicity, and hydrogen bonding capabilities.[1] Consequently, understanding the tautomeric preferences of a pyrimidine-based compound is paramount for rational drug design and for elucidating its mechanism of action.

For pyrimidin-4-ol systems, the equilibrium between the hydroxyl (enol) and the keto (pyrimidinone) forms is a key consideration.[2][3] The position of this equilibrium can be influenced by a variety of factors, including the electronic nature of substituents, the solvent environment, temperature, and pH.[4]

Tautomeric Forms of this compound

Based on the principles of keto-enol tautomerism, this compound is expected to exist primarily in equilibrium between its hydroxyl (aromatic) and keto (non-aromatic) forms.

Caption: Potential tautomeric equilibrium of this compound.

The relative stability of these tautomers is dictated by a delicate balance of competing factors. The hydroxyl form benefits from the aromaticity of the pyrimidine ring. Conversely, the keto form often possesses a more favorable C=O bond energy compared to the C=C bond of the enol form and may be stabilized by intermolecular hydrogen bonding in polar solvents.[4]

Proposed Methodologies for Tautomeric Analysis

A combination of spectroscopic and computational methods is essential for a comprehensive understanding of the tautomeric equilibrium of this compound.

Spectroscopic Investigation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution.

-

¹H NMR: The chemical shifts of the ring protons and the N-H proton (in the keto form) or O-H proton (in the enol form) will be distinct for each tautomer. The integration of these signals can provide a quantitative measure of the tautomeric ratio.

-

¹³C NMR: The chemical shifts of the carbonyl carbon (in the keto form) and the carbon bearing the hydroxyl group (in the enol form) are significantly different and can be used for structural assignment.

-

Variable Temperature (VT) NMR: Studying the NMR spectra at different temperatures can provide thermodynamic parameters for the tautomeric equilibrium.

UV-Vis Spectroscopy

The electronic transitions of the aromatic hydroxyl form and the non-aromatic keto form will differ, leading to distinct absorption maxima in the UV-Vis spectrum. Changes in the absorption spectrum with solvent polarity can indicate a shift in the tautomeric equilibrium.

Computational Chemistry

Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can be used to calculate the gas-phase and solution-phase energies of the tautomers.[5]

-

Solvent Modeling: Continuum solvent models (e.g., PCM, SMD) can be employed to simulate the effect of different solvents on the tautomeric equilibrium.[5]

Experimental Protocols

The following tables outline generalized protocols for the experimental and computational investigation of the tautomerism of this compound.

Table 1: NMR Spectroscopy Protocol

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | DMSO-d₆, CDCl₃, Methanol-d₄ | DMSO-d₆, CDCl₃, Methanol-d₄ |

| Concentration | 5-10 mg/mL | 20-30 mg/mL |

| Temperature | 298 K (and variable for VT studies) | 298 K |

| Referencing | Residual solvent peak | Residual solvent peak |

| Key Nuclei | Ring protons, N-H/O-H | C=O, C-OH |

Table 2: Computational Chemistry Protocol

| Parameter | Setting |

| Method | Density Functional Theory (DFT) |

| Functional | B3LYP |

| Basis Set | 6-31+G(d,p) |

| Solvent Model | Polarizable Continuum Model (PCM) |

| Software | Gaussian, Spartan, etc. |

| Calculations | Geometry Optimization, Frequency Analysis, Solvation Energy |

Logical Workflow for Tautomeric Investigation

The following diagram illustrates a logical workflow for a comprehensive study of the tautomerism of this compound.

Caption: Proposed experimental workflow for investigating tautomerism.

Conclusion and Future Directions

While direct experimental data on the tautomerism of this compound is currently unavailable, a robust understanding can be achieved through the systematic application of modern spectroscopic and computational techniques. The methodologies and workflows outlined in this guide provide a comprehensive framework for researchers to elucidate the tautomeric landscape of this and other novel pyrimidine derivatives. Such studies are critical for advancing our understanding of structure-activity relationships and for the development of new therapeutic agents. Future work should focus on the synthesis of this compound and the execution of the proposed experimental and computational studies to validate these theoretical considerations.

References

- 1. ias.ac.in [ias.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the synthetic building block, 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. Due to the limited availability of published experimental spectral data for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of this and similar chemical entities.

Data Presentation

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of similar pyrimidine structures and the known effects of substituents on spectroscopic properties.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-14 | Broad Singlet | 1H | -OH |

| ~2.4-2.6 | Singlet | 3H | -CH₃ |

Note: The chemical shift of the hydroxyl proton can vary significantly depending on the solvent and concentration. The methyl protons are expected to appear as a sharp singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (C4) |

| ~158-162 | N-C=N (C2) |

| ~150-155 | N=C-Cl (C6) |

| ~105-110 | C-Br (C5) |

| ~20-25 | -CH₃ |

Note: The carbon atoms attached to electronegative atoms (O, N, Cl) are expected to be the most downfield. The carbon bearing the bromine atom will also be significantly shifted.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Broad | O-H stretch |

| ~1680 | Strong | C=O stretch |

| ~1600, ~1550 | Medium-Strong | C=N and C=C stretching |

| ~1450 | Medium | C-H bend (methyl) |

| ~1200 | Medium | C-O stretch |

| ~800-700 | Strong | C-Cl stretch |

| ~600-500 | Medium | C-Br stretch |

Note: The broadness of the O-H stretch is characteristic of hydrogen bonding in the solid state.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 222/224/226 | ~30:40:10 | [M]⁺ (Molecular ion) |

| 194/196/198 | ~30:40:10 | [M-CO]⁺ |

| 143/145 | ~100 | [M-Br]⁺ |

| 115/117 | ~60 | [M-Br-CO]⁺ |

Note: The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom. The relative abundances are approximate and will depend on the ionization method.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆, or Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing the hydroxyl proton.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise)

-

-

The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

A proton-decoupled pulse sequence is typically used.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

-

The chemical shifts are referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is often the simplest method for solid samples.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, data is collected over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before running the sample.

-

Collect 16-32 scans for the sample spectrum to achieve a good signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

This technique is suitable for less volatile or thermally labile compounds and is often coupled with liquid chromatography (LC-MS).

-

Infuse the sample solution directly into the ESI source.

-

Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve stable ionization and maximal signal intensity.

-

Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

-

Mandatory Visualization

Caption: Spectroscopic analysis workflow.

Caption: Data to structure correlation.

A Theoretical and Spectroscopic Guide to 5-Bromo-6-chloro-2-methylpyrimidin-4-ol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive framework for the theoretical and spectroscopic characterization of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. In the absence of specific published experimental and computational data for this molecule, this document serves as a roadmap, leveraging established computational methods and spectroscopic protocols from studies on analogous halogenated and substituted pyrimidine derivatives.[1][2][3][4] The primary focus is to provide a robust methodology for researchers to conduct their own analyses, from quantum chemical calculations to experimental validation.

Theoretical Foundation: Addressing Tautomerism

A critical initial step in the theoretical analysis of this compound is the consideration of keto-enol tautomerism. The "pyrimidin-4-ol" (enol) form can exist in equilibrium with its more stable "pyrimidin-4-one" (keto) tautomers. The relative stability of these forms is highly dependent on the solvent and physical state.[1] Theoretical calculations are crucial for determining the most stable tautomer, which governs the molecule's chemical behavior and spectroscopic signature.

The principal tautomeric forms to be considered are:

-

Enol form: this compound

-

Keto forms: 5-Bromo-6-chloro-2-methyl-1H-pyrimidin-4-one and 5-Bromo-6-chloro-2-methyl-3H-pyrimidin-4-one

Computational analysis of the relative energies of these tautomers is the recommended first step to identify the ground state structure for further calculations.

Computational Methodology

Density Functional Theory (DFT) is the most common and reliable method for studying the properties of pyrimidine derivatives.[2][5][6] The following protocol outlines a standard approach for performing these calculations.

2.1 Software and Model Selection

-

Software: All computational calculations can be performed using the Gaussian suite of programs.[2]

-

Theoretical Model: The B3LYP hybrid functional is widely used and has shown good correlation with experimental data for similar molecules.[1][2][5]

-

Basis Set: A split-valence basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost for molecules containing halogens.[5][7]

-

Solvent Effects: To simulate a solution-phase environment, the Polarizable Continuum Model (PCM) can be employed.[1]

2.2 Calculation Workflow

-

Geometry Optimization: The molecular structures of all tautomers should be optimized to find the minimum energy conformation. Frequency calculations should follow to confirm that the optimized structures are true minima (i.e., no imaginary frequencies).[5]

-

Thermodynamic Analysis: From the optimized structures, thermodynamic properties such as total energy (E), Gibbs free energy (G), and relative energies (ΔE) can be calculated to determine the most stable tautomer.

-

Electronic Property Calculation: For the most stable tautomer, key quantum chemical descriptors should be computed. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment.[1][5][6]

-

Spectroscopic Prediction: Theoretical vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental spectra.[1]

A generalized workflow for these theoretical calculations is presented below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 5-Bromo-6-methylpyrimidin-2(1H)-one | C5H5BrN2O | CID 20494278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]

An In-depth Technical Guide on the Solubility of Pyrimidine Derivatives with a Focus on 5-Bromo-6-chloro-2-methylpyrimidin-4-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives, a class of heterocyclic compounds integral to numerous pharmaceutical agents, is a critical parameter in drug discovery and development.[1] Poor solubility can significantly hinder the bioavailability and therapeutic efficacy of a drug candidate. The compound 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, with its halogenated and substituted pyrimidine core, presents a unique solubility profile that is crucial to understand for its potential applications in medicinal chemistry.

The solubility of a compound is influenced by several factors including its crystal lattice energy, the polarity of both the solute and the solvent, and the potential for hydrogen bonding. For pyrimidine derivatives, the presence of nitrogen atoms and functional groups like hydroxyl, amino, and halogens can lead to complex solubility behaviors in different solvent systems.

Quantitative Solubility Data

While specific experimental data for this compound is not available, the following table illustrates how quantitative solubility data for a pyrimidine derivative would be presented. This hypothetical data is provided for illustrative purposes to guide researchers in structuring their experimental findings.

Table 1: Hypothetical Solubility of a Pyrimidine Derivative in Common Organic Solvents at 298.15 K

| Solvent | Dielectric Constant (approx.) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 32.7 | 15.2 | 0.068 |

| Ethanol | 24.5 | 8.5 | 0.038 |

| Acetone | 20.7 | 25.8 | 0.115 |

| Acetonitrile | 37.5 | 18.9 | 0.085 |

| Dimethylformamide (DMF) | 36.7 | 55.3 | 0.247 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 78.1 | 0.350 |

| Dichloromethane (DCM) | 9.1 | 5.4 | 0.024 |

| Ethyl Acetate | 6.0 | 4.1 | 0.018 |

Note: The data in this table is hypothetical and intended for illustrative purposes only.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the characterization of a compound. The following are detailed methodologies for key experiments to determine the thermodynamic solubility of a pyrimidine derivative.

3.1. Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.

-

Materials:

-

This compound (or other pyrimidine derivative)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMF, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

-

-

Procedure:

-

Add an excess amount of the solid pyrimidine derivative to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 298.15 K) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

3.2. Gravimetric Method

-

Materials:

-

This compound (or other pyrimidine derivative)

-

Selected organic solvents

-

Constant temperature water bath with stirring capability

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Evaporating dish

-

-

Procedure:

-

Add an excess mass of the pyrimidine derivative to a known mass of the solvent in a sealed container.[2]

-

Place the container in a constant temperature water bath and stir continuously for an extended period (e.g., at least 3 hours) to reach equilibrium.[2]

-

Stop the stirring and allow the solution to remain still for at least 2 hours to allow the excess solid to sediment.[2]

-

Carefully withdraw a known mass of the clear, saturated solution using a pre-weighed, temperature-equilibrated syringe and filter.

-

Transfer the saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent completely under controlled conditions (e.g., in a fume hood or under vacuum).

-

Weigh the evaporating dish containing the solid residue.

-

Calculate the mass of the dissolved solid and express the solubility as mass of solute per mass of solvent, which can then be converted to other units.

-

Visualizing Experimental Workflows

Understanding the logical flow of experimental procedures is crucial for reproducibility and training. The following diagrams, generated using Graphviz, illustrate the workflows for solubility determination.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion and Future Directions

The solubility of this compound in organic solvents remains an area requiring further experimental investigation. The protocols and data presentation formats outlined in this guide provide a robust framework for researchers to systematically determine and report the solubility of this and other pyrimidine derivatives. Future work should focus on generating reliable experimental solubility data in a range of pharmaceutically relevant solvents. This data will be invaluable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and ultimately unlocking the full therapeutic potential of this class of compounds.

References

The Dawn of the Ring: A Technical History of Pyrimidine and Its Derivatives

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a simple six-membered heterocycle containing two nitrogen atoms, is a cornerstone of life's chemistry and a privileged scaffold in medicinal chemistry. Its derivatives form the basis of genetic material, participate in vital metabolic pathways, and have led to the development of major classes of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of pyrimidine derivatives, from their initial isolation and synthesis to their profound biological implications. It details the seminal experimental work, presents key quantitative data for foundational compounds, and visualizes the critical biological pathways and historical progression of this indispensable chemical family.

Foundational Discoveries and Syntheses

The journey into the world of pyrimidines began not with the parent ring itself, but with its more complex derivatives found in nature or created in the laboratory.

Early Isolations and the First Syntheses

The story starts in the late 18th and early 19th centuries with the isolation of compounds that were later understood to contain the pyrimidine skeleton. In 1776, Carl Wilhelm Scheele isolated uric acid, a purine derivative which contains a fused pyrimidine ring, from urinary stones.[1] This was followed in 1818 by Luigi Valentino Brugnatelli's isolation of alloxan from the nitric acid oxidation of uric acid, marking the first isolation of a true pyrimidine derivative.[1][2][3]

However, it was not until 1879 that the first laboratory synthesis of a pyrimidine derivative was achieved. The French chemist Édouard Grimaux reported the preparation of barbituric acid by condensing urea and malonic acid in the presence of phosphorus oxychloride.[1][4] This reaction established a fundamental principle for pyrimidine synthesis: the condensation of a three-carbon unit with an N-C-N unit (urea).

The systematic investigation of this class of compounds was pioneered by German chemist Adolf Pinner starting in 1884. Pinner synthesized various pyrimidine derivatives by condensing amidines with ethyl acetoacetate and, in 1885, was the first to propose the name "pyrimidin" (pyrimidine).[1][4]

The unsubstituted parent pyrimidine ring was finally synthesized in 1900 by Siegmund Gabriel and James Colman. They achieved this by converting the readily available barbituric acid into 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1][4]

The Nucleic Acid Bases

The profound biological importance of pyrimidines was unveiled with the discovery of its derivatives as core components of nucleic acids.

-

Cytosine (C): Discovered and named in 1894 by Albrecht Kossel and Albert Neumann through the hydrolysis of calf thymus tissues. Its structure was confirmed by laboratory synthesis in 1903.[5]

-

Thymine (T): First isolated from calf thymus glands in 1893 by Albrecht Kossel and Albert Neumann.[6] Emil Fischer later published a synthetic method starting from urea in the early 1900s.[6]

-

Uracil (U): First isolated in 1900 by Alberto Ascoli from the hydrolysis of yeast nuclein.[7] Its synthesis was achieved shortly after, with a common laboratory method being the condensation of malic acid with urea in fuming sulfuric acid.[8]

Quantitative Data of Foundational Pyrimidine Derivatives

The physical properties of the parent pyrimidine and its key early derivatives are summarized below. These data were critical for the isolation, purification, and characterization of these foundational molecules.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| Pyrimidine | C₄H₄N₂ | 80.09 | 20 - 22 | 123 - 124 | Colorless crystalline solid |

| Alloxan | C₄H₂N₂O₄ | 142.07 | 256 (decomposes) | N/A | Pale yellow to white solid |

| Barbituric Acid | C₄H₄N₂O₃ | 128.09 | 248 (decomposes) | N/A | Odorless white powder |

| Uracil | C₄H₄N₂O₂ | 112.09 | 335 (decomposes) | N/A | Crystalline powder |

| Thymine | C₅H₆N₂O₂ | 126.12 | 316 - 317 | 335 (decomposes) | White crystalline powder |

| Cytosine | C₄H₅N₃O | 111.10 | 320 - 325 (decomposes) | N/A | White crystalline powder |

Key Experimental Protocols

The following sections detail the methodologies for seminal syntheses in the history of pyrimidine chemistry. These protocols are based on historical accounts and representative modern adaptations that follow the original chemical logic.

Pinner Synthesis (General Protocol)

The Pinner synthesis, first described in 1884, is a versatile method for creating substituted pyrimidines. It involves the condensation of a β-dicarbonyl compound (like a β-ketoester) with an amidine.

Methodology:

-

Reactant Mixing: A β-keto ester (e.g., ethyl acetoacetate) is mixed with an amidine hydrochloride in a suitable solvent, often an alcohol like ethanol.

-

Base-promoted Condensation: A strong base, such as sodium ethoxide, is added to the mixture. The base deprotonates the amidine, allowing it to act as a nucleophile.

-

Cyclization: The nucleophilic amidine attacks one of the carbonyl groups of the β-keto ester. This is followed by an intramolecular condensation, where the second nitrogen of the amidine attacks the remaining carbonyl group, forming a dihydropyrimidine intermediate.

-

Dehydration and Aromatization: The reaction mixture is heated, often under reflux, which promotes the elimination of water (and ethanol from the ester group) to form the stable, aromatic pyrimidine ring.

-

Workup: The reaction is cooled, and the product is typically precipitated by acidifying the mixture. The solid product is then collected by filtration and purified by recrystallization.

Synthesis of Barbituric Acid (Modern Adaptation of Grimaux's Principle)

While Grimaux's original 1879 synthesis used malonic acid and phosphorus oxychloride, a more common and higher-yielding modern laboratory preparation uses diethyl malonate and sodium ethoxide, which follows the same core logic of condensing an N-C-N and a C-C-C unit.[9]

Methodology:

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, finely cut sodium metal (0.5 gram-atom, e.g., 11.5 g) is carefully dissolved in absolute ethanol (250 mL).

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, diethyl malonate (0.5 mol, e.g., 80 g) is added. This is followed by the addition of a solution of dry urea (0.5 mol, e.g., 30 g) dissolved in hot absolute ethanol (250 mL).

-

Reaction: The mixture is thoroughly shaken and heated to reflux for approximately seven hours using an oil bath set to 110°C. A white solid, the sodium salt of barbituric acid, precipitates during the reaction.

-

Isolation: After the reaction is complete, hot water (500 mL at 50°C) is added to dissolve the precipitate. The solution is then made acidic by the addition of hydrochloric acid, which causes the free barbituric acid to crystallize upon cooling.

-

Purification: The solution is cooled overnight in an ice bath. The white crystalline product is collected on a Büchner funnel, washed with cold water, and dried. This method typically yields 72-78% of the theoretical amount.[9]

Biological Significance: Pyrimidine Metabolism

Pyrimidine derivatives are not only synthesized in the laboratory but are also produced and recycled through elegant and tightly regulated metabolic pathways within living organisms. These pathways ensure a balanced supply of nucleotides for DNA and RNA synthesis, cell signaling, and energy metabolism.

De Novo Synthesis Pathway

The de novo pathway builds pyrimidine rings from simple precursor molecules: bicarbonate, aspartate, and glutamine.[10] The end product of this pathway is Uridine Monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides (UTP, CTP, and dTTP).

Salvage Pathway

The salvage pathway is a more energy-efficient route that recycles pre-formed pyrimidine bases and nucleosides obtained from the diet and from the breakdown of nucleic acids. Key enzymes like pyrimidine phosphorylases and kinases convert these components back into nucleotides.

From Laboratory Curiosity to Landmark Drugs: The Barbiturates

The synthesis of barbituric acid by Grimaux laid the groundwork for the first major class of synthetic drugs derived from a pyrimidine scaffold. Although barbituric acid itself is not pharmacologically active, substitutions at the 5-position of the ring led to compounds with potent central nervous system (CNS) depressant effects.[11]

In 1903, Emil Fischer and Joseph von Mering discovered that 5,5-diethylbarbituric acid, which they named barbital (marketed as Veronal), was a powerful hypnotic agent.[12][13] This was followed in 1912 by the introduction of phenobarbital (Luminal), which became the first highly effective drug for the treatment of epilepsy.[12][14]

The mechanism of action for barbiturates involves enhancing the activity of the neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor.[15] This increases chloride ion flow into neurons, hyperpolarizing the cell membrane and depressing nerve impulse transmission, leading to sedation and hypnosis.[15]

Classification and Biological Activity of Early Barbiturates

| Drug Name (Trade Name) | Year Introduced | Classification | Duration of Action | Primary Early Uses |

| Barbital (Veronal) | 1903 | Long-acting | 8-12 hours | Hypnotic (sleep aid), Sedative |

| Phenobarbital (Luminal) | 1912 | Long-acting | 10-16 hours | Anticonvulsant (epilepsy), Sedative |

| Amobarbital (Amytal) | 1923 | Intermediate-acting | 6-8 hours | Hypnotic, Sedative |

| Pentobarbital (Nembutal) | 1930 | Short-acting | 3-4 hours | Hypnotic, Pre-anesthetic sedative |

| Secobarbital (Seconal) | 1934 | Short-acting | 3-4 hours | Hypnotic, Pre-anesthetic sedative |

| Thiopental (Pentothal) | 1934 | Ultra-short-acting | ~5-15 minutes | Anesthetic induction |

Conclusion

The history of pyrimidine derivatives is a compelling narrative of chemical discovery and biological revelation. From the initial isolation of complex natural products to the targeted synthesis of the parent ring, the field has been marked by foundational experiments that have profoundly shaped our understanding of biochemistry and pharmacology. The elucidation of the structures of uracil, thymine, and cytosine was a critical step toward deciphering the genetic code, while the synthesis of barbituric acid unlocked the door to the modern era of synthetic CNS-active drugs. The metabolic pathways of de novo synthesis and salvage further highlight the central role of these heterocycles in cellular life. For today's researchers, this history provides not only a rich context but also a continuing inspiration for the design and development of novel pyrimidine-based therapeutics that target a vast array of diseases.

References

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. grokipedia.com [grokipedia.com]

- 3. acs.org [acs.org]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. Cytosine - Wikipedia [en.wikipedia.org]

- 6. Thymine - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Uracil - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 11. Barbituric acid - Wikipedia [en.wikipedia.org]

- 12. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Barbiturate | Definition, Mechanism, & Side Effects | Britannica [britannica.com]

- 14. History of Barbiturates [narconon.org]

- 15. news-medical.net [news-medical.net]

A Technical Guide to the Safe Handling of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol

This technical guide is intended for researchers, scientists, and drug development professionals who may handle 5-Bromo-6-chloro-2-methylpyrimidin-4-ol. The information provided is based on the safety profiles of structurally similar pyrimidine derivatives and is intended to promote safe laboratory practices.

Hazard Identification and Classification

Based on the analysis of related bromo-chloro-pyrimidine compounds, this compound should be treated as a hazardous substance. The primary hazards are likely to include skin irritation, serious eye irritation, and potential respiratory tract irritation. Some analogs also present acute oral toxicity.

The following table summarizes the GHS classifications for structurally similar compounds. It is prudent to assume that this compound may exhibit a similar hazard profile.

| Hazard Class | Hazard Category | Hazard Statement | Basis (Analogous Compounds) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | 5-Bromo-2-pyridinecarboxaldehyde, 5-Bromo-4-cyclopropylpyrimidine[1][2] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | 5-Bromo-2-pyridinecarboxaldehyde, 5-Bromo-4-cyclopropylpyrimidine[1][2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | 5-Bromo-2-pyridinecarboxaldehyde, 5-Bromo-4-cyclopropylpyrimidine[1][2] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed | 5-Bromo-4-cyclopropylpyrimidine[1] |

Pictograms (Anticipated):

Signal Word (Anticipated): Warning

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following measures are recommended based on the hazards of analogous compounds:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor/physician.[3][4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Contaminated clothing should be removed and washed before reuse.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |

| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table outlines the recommended PPE based on the safety data of similar compounds.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or OSHA 29 CFR 1910.133. | To prevent eye contact which may cause serious irritation.[3][5] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn. | To prevent skin contact and subsequent irritation.[5] |

| Respiratory Protection | Use only in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary. | To prevent inhalation, which may cause respiratory tract irritation.[5] |

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Avoid contact with skin and eyes.[3]

-

Do not breathe dust or aerosols.[3]

-

Wash hands thoroughly after handling.[2]

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[3]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[3]

-

Store in a cool, dark place.

-

Keep refrigerated for long-term storage.[3]

-

Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[3]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3.[5]

-

Containment and Cleaning: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[5] For a solution, absorb with an inert material and place in a container for disposal.

-

Environmental Precautions: Prevent the product from entering drains or waterways.[2]

Experimental Protocols

The following are generalized protocols for handling this compound in a research setting.

Protocol 1: Weighing and Preparing Solutions

-

Preparation: Don all required PPE (lab coat, gloves, and safety glasses) before entering the designated handling area (e.g., a chemical fume hood).

-

Weighing: Carefully weigh the solid compound on a tared weigh boat inside a chemical fume hood to minimize dust inhalation.

-

Dissolving: Add the solid to the chosen solvent in a suitable flask. Gently swirl to dissolve. If necessary, use a sonicator to aid dissolution.

-

Cleanup: Clean all equipment and the work surface thoroughly after use. Dispose of any contaminated materials in the appropriate waste stream.

Protocol 2: Spill Response

-

Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

-

Communication: Inform the laboratory supervisor and any other relevant personnel.

-

Containment: For a solid spill, cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, use an appropriate absorbent material.

-

Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a labeled waste container.

-

Decontamination: Clean the spill area with an appropriate solvent and then with soap and water.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Risk Assessment Workflow for Handling this compound.

Caption: General Spill Response Procedure for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a key intermediate in the synthesis of various biologically active compounds. Its halogenated pyrimidine scaffold is a common feature in molecules targeting a range of therapeutic areas. This document provides a detailed protocol for the synthesis of this compound, starting from commercially available materials. The described methodology is based on established synthetic transformations of pyrimidine derivatives, including cyclization and subsequent halogenation steps.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-step process starting from ethyl acetoacetate and acetamidine hydrochloride. The pathway involves an initial condensation to form the pyrimidine ring, followed by sequential bromination and chlorination.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methylpyrimidin-4-ol

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (5.75 g, 0.25 mol) in absolute ethanol (150 mL).

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (32.5 g, 0.25 mol) followed by acetamidine hydrochloride (23.6 g, 0.25 mol).

-

Reaction: Heat the resulting mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize with concentrated hydrochloric acid, leading to the precipitation of a solid. Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-methylpyrimidin-4-ol.

Step 2: Synthesis of 5-Bromo-2-methylpyrimidin-4-ol

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-methylpyrimidin-4-ol (11.0 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Bromination: To this solution, add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes while stirring at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Pour the reaction mixture into ice-water (500 mL). The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to afford 5-bromo-2-methylpyrimidin-4-ol.

Step 3: Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 5-bromo-2-methylpyrimidin-4-ol (18.9 g, 0.1 mol) in glacial acetic acid (120 mL).

-

Chlorination: Add N-Chlorosuccinimide (NCS) (13.35 g, 0.1 mol) to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice-water (600 mL). Filter the resulting solid, wash with copious amounts of water, and then with a small amount of cold ethanol. Dry the product under vacuum to obtain this compound.

Data Presentation

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (HPLC) |

| 1 | Ethyl acetoacetate, Acetamidine HCl | Sodium ethoxide, Ethanol | 2-Methylpyrimidin-4-ol | 75-85 | >95% |

| 2 | 2-Methylpyrimidin-4-ol | N-Bromosuccinimide, Acetic Acid | 5-Bromo-2-methylpyrimidin-4-ol | 80-90 | >97% |

| 3 | 5-Bromo-2-methylpyrimidin-4-ol | N-Chlorosuccinimide, Acetic Acid | This compound | 70-80 | >98% |

Table 1: Summary of reaction yields and product purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Methylpyrimidin-4-ol | C₅H₆N₂O | 110.11 | White to off-white solid | 212-215 |

| 5-Bromo-2-methylpyrimidin-4-ol | C₅H₅BrN₂O | 189.01 | Pale yellow solid | 230-233 |

| This compound | C₅H₄BrClN₂O | 223.45 | Off-white solid | >250 (decomposes) |

Table 2: Physicochemical properties of synthesized compounds.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the multi-step synthesis.

Application Note and Detailed Experimental Protocol for the Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing with the bromination of 2-methylpyrimidine-4,6-diol, followed by a double chlorination and subsequent selective hydrolysis to yield the final product. This protocol includes detailed procedural instructions, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

Substituted pyrimidines are a critical class of heterocyclic compounds widely utilized as scaffolds in the development of therapeutic agents. Their versatile structure allows for functionalization at various positions, leading to a diverse range of biological activities. This compound incorporates several key pharmacophoric features, including a halogenated pyrimidine core, which makes it a valuable intermediate for further chemical modifications and a target for biological screening. This protocol outlines a reliable synthetic route to obtain this compound with a high degree of purity.

Overall Reaction Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-methylpyrimidine-4,6-diol:

-

Bromination: Introduction of a bromine atom at the C5 position of the pyrimidine ring.

-

Chlorination: Conversion of the dihydroxy pyrimidine to a dichlorinated intermediate using a chlorinating agent.

-

Selective Hydrolysis: regioselective conversion of the C4-chloro group to a hydroxyl group to yield the final product.

Experimental Protocols

3.1. Step 1: Synthesis of 5-Bromo-2-methylpyrimidine-4,6-diol

This procedure details the bromination of 2-methylpyrimidine-4,6-diol.

-

Materials and Reagents:

-

2-methylpyrimidine-4,6-diol

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium thiosulfate

-

Deionized water

-

Ethanol

-

-

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a gas outlet to a scrubber, suspend 2-methylpyrimidine-4,6-diol (10.0 g, 79.3 mmol) in glacial acetic acid (100 mL).

-

Stir the suspension at room temperature to ensure it is well-dispersed.

-

From the dropping funnel, add a solution of bromine (4.5 mL, 87.2 mmol) in glacial acetic acid (20 mL) dropwise to the suspension over a period of 30 minutes. The reaction mixture will turn reddish-brown.

-

After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 4 hours, with continuous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.

-

Pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

-

To quench the excess bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the reddish-brown color disappears.

-

Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure 5-Bromo-2-methylpyrimidine-4,6-diol as a white solid.

-

Dry the product in a vacuum oven at 50°C overnight.

-

3.2. Step 2: Synthesis of 5-Bromo-4,6-dichloro-2-methylpyrimidine

This step involves the conversion of the diol to the corresponding dichloro derivative.

-

Materials and Reagents:

-

5-Bromo-2-methylpyrimidine-4,6-diol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Toluene

-

Ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a 250 mL three-necked round-bottom flask fitted with a reflux condenser and a magnetic stirrer, place 5-Bromo-2-methylpyrimidine-4,6-diol (10.0 g, 48.8 mmol).

-

Carefully add phosphorus oxychloride (50 mL, 536 mmol) to the flask in a fume hood.

-

Add N,N-dimethylaniline (2.0 mL, 15.8 mmol) dropwise as a catalyst.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 6 hours. The solid will gradually dissolve.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with constant stirring in a well-ventilated fume hood.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 5-Bromo-4,6-dichloro-2-methylpyrimidine.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

3.3. Step 3: Synthesis of this compound

This final step is the selective hydrolysis of one of the chloro groups.

-

Materials and Reagents:

-

5-Bromo-4,6-dichloro-2-methylpyrimidine

-

Sodium hydroxide (NaOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 5-Bromo-4,6-dichloro-2-methylpyrimidine (5.0 g, 20.7 mmol) in 100 mL of a 1:1 mixture of water and dioxane in a 250 mL round-bottom flask.

-

Prepare a 1 M aqueous solution of sodium hydroxide.

-

Add the 1 M NaOH solution (22.8 mL, 22.8 mmol, 1.1 equivalents) dropwise to the reaction mixture at room temperature over 20 minutes with vigorous stirring.

-

Heat the reaction mixture to 50°C and stir for 3 hours.

-

Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of a new, more polar spot.

-

After completion, cool the reaction mixture to room temperature and carefully neutralize it to pH 7 by the dropwise addition of 1 M HCl.

-

A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration and wash with cold deionized water.

-

The crude product can be recrystallized from ethanol to yield pure this compound.

-

Dry the final product under vacuum.

-

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | 2-methylpyrimidine-4,6-diol | Bromine | Glacial Acetic Acid | 60 | 4 | 5-Bromo-2-methylpyrimidine-4,6-diol | 80-90 |

| 2 | 5-Bromo-2-methylpyrimidine-4,6-diol | POCl₃, N,N-Dimethylaniline | None | 110 | 6 | 5-Bromo-4,6-dichloro-2-methylpyrimidine | 70-80 |

| 3 | 5-Bromo-4,6-dichloro-2-methylpyrimidine | 1 M NaOH | Water/Dioxane | 50 | 3 | This compound | 60-70 |

Mandatory Visualization

5.1. Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are mandatory. The reagents used are hazardous and should be handled with care. The author assumes no liability for any damages or injuries resulting from the use of this information.

Application Notes and Protocols: Synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol, a key intermediate in the development of various pharmacologically active compounds.

Proposed Reaction Mechanism

The formation of this compound is proposed to proceed via a two-step synthetic route starting from 2-methylpyrimidine-4,6-diol. The mechanism involves an initial electrophilic bromination at the electron-rich C-5 position, followed by a selective chlorination of the hydroxyl group at the C-6 position.

Step 1: Electrophilic Bromination

The pyrimidine ring of 2-methylpyrimidine-4,6-diol is activated towards electrophilic substitution by the two electron-donating hydroxyl groups. The reaction with a brominating agent, such as N-Bromosuccinimide (NBS), leads to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding 5-Bromo-2-methylpyrimidine-4,6-diol.

Step 2: Selective Chlorination

The second step involves the conversion of one of the hydroxyl groups to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2] The hydroxyl groups are first converted into better leaving groups by reaction with POCl₃. It is proposed that under controlled conditions, selective chlorination occurs at the C-6 position. The resulting product, this compound, exists in tautomeric equilibrium with its keto form, 5-Bromo-6-chloro-2-methyl-3H-pyrimidin-4-one.

Caption: Proposed two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis, based on established procedures for analogous pyrimidine derivatives.[3][4][5]

| Parameter | Step 1: Bromination | Step 2: Chlorination |

| Starting Material | 2-methylpyrimidine-4,6-diol | 5-Bromo-2-methylpyrimidine-4,6-diol |

| Reagent | N-Bromosuccinimide (NBS) | Phosphorus oxychloride (POCl₃) |

| Solvent | Acetonitrile or DMF | Neat or high-boiling solvent (e.g., Toluene) |

| Molar Ratio (Reagent:Substrate) | 1.1 : 1 | 2.0 - 5.0 : 1 |

| Temperature | Room Temperature to 50°C | 80°C to Reflux (approx. 110°C) |

| Reaction Time | 2 - 6 hours | 3 - 8 hours |

| Typical Yield | 85 - 95% | 70 - 85% |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory synthesis of this compound.

Materials and Equipment

-

2-methylpyrimidine-4,6-diol

-

N-Bromosuccinimide (NBS)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

N,N-Dimethylaniline

-

Ice

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

TLC plates (silica gel)

Step-by-Step Procedure

Step 1: Synthesis of 5-Bromo-2-methylpyrimidine-4,6-diol

-

In a 250 mL round-bottom flask, dissolve 2-methylpyrimidine-4,6-diol (1.0 eq) in anhydrous acetonitrile.

-

To this solution, add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes while stirring at room temperature.

-

Heat the reaction mixture to 50°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and stir for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to obtain 5-Bromo-2-methylpyrimidine-4,6-diol.

Step 2: Synthesis of this compound

-

In a 100 mL four-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 5-Bromo-2-methylpyrimidine-4,6-diol (1.0 eq) obtained from the previous step.

-

Carefully add phosphorus oxychloride (3.0 eq) to the flask with stirring in a fume hood.

-

Heat the mixture to 60°C.

-

Slowly add N,N-dimethylaniline (2.0 eq) dropwise over 1 hour, maintaining the reaction temperature between 60-70°C.[2]

-

After the addition is complete, heat the mixture to reflux (approximately 110°C) and maintain for 5 hours.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

The Versatile Scaffold: 5-Bromo-6-chloro-2-methylpyrimidin-4-ol in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a halogenated pyrimidine derivative poised for significant applications in medicinal chemistry. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA and participate in various biological interactions. The specific arrangement of a bromo, a chloro, and a methyl group, along with a hydroxyl/oxo tautomeric form, on this pyrimidine ring offers medicinal chemists a versatile platform for the synthesis of a diverse array of potential therapeutic agents. The chloro substituent is susceptible to nucleophilic displacement, while the bromo group is amenable to various cross-coupling reactions, allowing for the systematic and differential functionalization of the pyrimidine core. This dual reactivity makes this compound a valuable starting material for the generation of compound libraries for screening against various biological targets.